Methyl 3-[{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate
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Description
“Methyl 3-[{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate” is a complex organic compound. It is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom at the 1 position . Thiophene and its derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Synthesis Techniques and Applications
One pot synthesis techniques for thiophene derivatives have been developed, demonstrating a simple, efficient, and economical approach. These methods involve the reaction of various compounds to yield tetrasubstituted thiophenes, showcasing the versatility of thiophene compounds in synthesis applications (Sahu et al., 2015).
Heterocyclic Disperse Dyes
Thiophene moiety-based compounds have been synthesized for application in dyeing polyester fibers, indicating their significant role in the textile industry. These compounds offer a range of colors with very good levelness and fastness properties on polyester fabric (Iyun et al., 2015).
Biodegradation Studies
Research on the biodegradation of dimethylbenzothiophenes by Pseudomonas strains highlights the environmental applications of thiophene derivatives. This work elucidates the microbial degradation pathways of sulfur heterocycles in petroleum, which is crucial for understanding and mitigating pollution (Kropp et al., 1996).
Photochemical Degradation
The study on the photochemical degradation of crude oil components, including benzothiophene derivatives, investigates the fate of these compounds in marine environments post-oil spills. This research contributes to our understanding of environmental remediation and the impact of oil spills (Andersson & Bobinger, 1996).
Antimicrobial Activity
2-Aminothiophene derivatives have been evaluated for their antimicrobial activity, indicating the potential of thiophene compounds in developing new antimicrobial agents. This research underscores the importance of thiophene derivatives in medicinal chemistry and drug discovery (Prasad et al., 2017).
Properties
IUPAC Name |
methyl 3-[[2-(2,3-dimethylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-15-8-7-11-18(16(15)2)23-20(25)14-24(17-9-5-4-6-10-17)31(27,28)19-12-13-30-21(19)22(26)29-3/h4-13H,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGUKAWBZCSQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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